molecular formula C9H8ClFO2 B12849479 2-Chloro-6-fluorobenzyl acetate

2-Chloro-6-fluorobenzyl acetate

Cat. No.: B12849479
M. Wt: 202.61 g/mol
InChI Key: KQBYGGLCXYXLCP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl acetate (C₉H₇ClFO₂) is an ester derivative of 2-chloro-6-fluorobenzyl alcohol, where the hydroxyl group is replaced by an acetyloxy moiety. This compound is structurally characterized by a benzyl ring substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and an acetate group at the benzylic carbon.

Key applications of benzyl acetate derivatives include their use as intermediates in pharmaceuticals, agrochemicals, and specialty polymers. For example, 2-chloro-6-fluorobenzyl bromide is utilized in synthesizing benzothiazine derivatives , while ethyl 2-chloro-6-fluorobenzoate serves as a precursor in organic synthesis .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methyl acetate

InChI

InChI=1S/C9H8ClFO2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI Key

KQBYGGLCXYXLCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzyl acetate can be synthesized through the esterification of 2-chloro-6-fluorobenzyl alcohol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 2-chloro-6-fluorobenzyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: 2-chloro-6-fluorobenzyl derivatives.

    Oxidation: 2-chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid.

    Reduction: 2-chloro-6-fluorobenzyl alcohol.

Scientific Research Applications

2-Chloro-6-fluorobenzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Physical State : Halogenated benzyl derivatives (Cl, Br) exhibit varying states; chlorides are solids, while bromides and esters are liquids.
  • Polarity : The alcohol derivative is more polar due to the hydroxyl group, leading to higher water solubility compared to esters or halides.

Reactivity and Stability

Functional Group Reactivity

  • Ester Group (2-Chloro-6-fluorobenzyl acetate) :
    • Undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-6-fluorobenzyl alcohol and acetic acid.
    • Less reactive toward nucleophilic substitution compared to benzyl halides (Cl, Br) due to the stability of the ester group .
  • Benzyl Halides (Cl, Br) :
    • Highly reactive in nucleophilic substitution (SN2) reactions. For example, 2-chloro-6-fluorobenzyl bromide is used to synthesize benzothiazine derivatives via displacement reactions .
  • Benzyl Alcohol :
    • Susceptible to oxidation and acetylation. Serves as a precursor for esters and ethers .

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